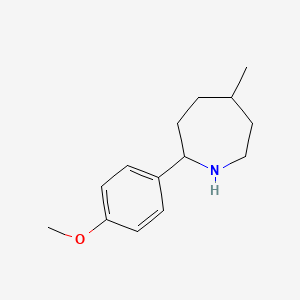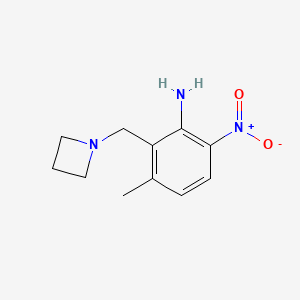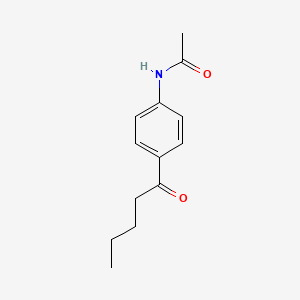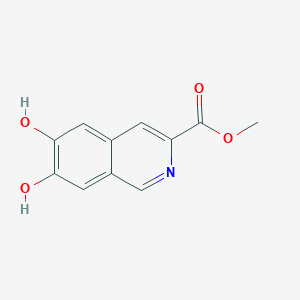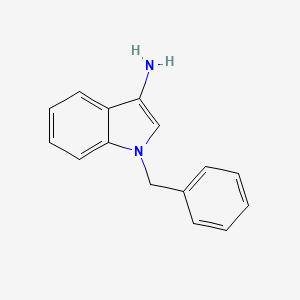
1-(Difluoromethyl)naphthalene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethyl)naphthalene-2-carboxylic acid is an organic compound with the molecular formula C12H8F2O2 and a molecular weight of 222.19 g/mol . This compound is characterized by the presence of a difluoromethyl group attached to the naphthalene ring, which is further substituted by a carboxylic acid group at the second position . It is a white to off-white crystalline solid with a predicted density of 1.354±0.06 g/cm³ .
Méthodes De Préparation
The synthesis of 1-(Difluoromethyl)naphthalene-2-carboxylic acid typically involves the introduction of a difluoromethyl group into the naphthalene ring followed by carboxylation. One common synthetic route includes the reaction of naphthalene with difluoromethylating agents under specific conditions to introduce the difluoromethyl group. This is followed by carboxylation using carbon dioxide or other carboxylating agents . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
1-(Difluoromethyl)naphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(Difluoromethyl)naphthalene-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Difluoromethyl)naphthalene-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets, influencing various biochemical pathways . Detailed studies on its mechanism of action are ongoing to elucidate its effects at the molecular level.
Comparaison Avec Des Composés Similaires
1-(Difluoromethyl)naphthalene-2-carboxylic acid can be compared with other similar compounds such as:
1-(Trifluoromethyl)naphthalene-2-carboxylic acid: Similar structure but with a trifluoromethyl group, which may exhibit different reactivity and properties.
1-(Chloromethyl)naphthalene-2-carboxylic acid: Contains a chloromethyl group, leading to different chemical behavior.
1-(Methyl)naphthalene-2-carboxylic acid: Lacks fluorine atoms, resulting in distinct physical and chemical properties.
The uniqueness of this compound lies in the presence of the difluoromethyl group, which imparts specific electronic and steric effects, influencing its reactivity and interactions.
Propriétés
Formule moléculaire |
C12H8F2O2 |
|---|---|
Poids moléculaire |
222.19 g/mol |
Nom IUPAC |
1-(difluoromethyl)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H8F2O2/c13-11(14)10-8-4-2-1-3-7(8)5-6-9(10)12(15)16/h1-6,11H,(H,15,16) |
Clé InChI |
YHSFUXOAGLPNNQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2C(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



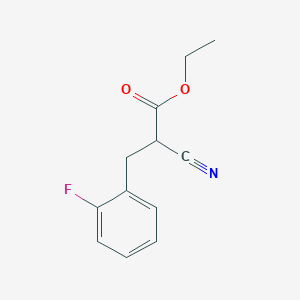

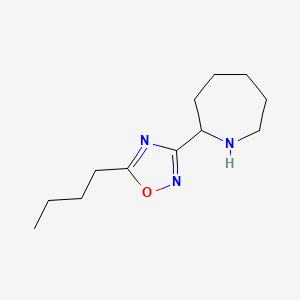
![Methyl 5,7-dimethyl-6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B11883082.png)


